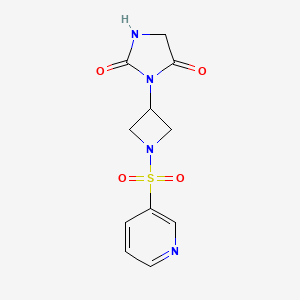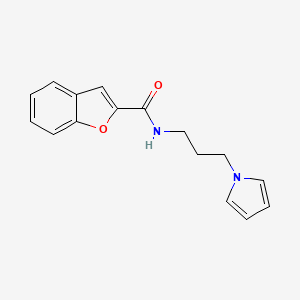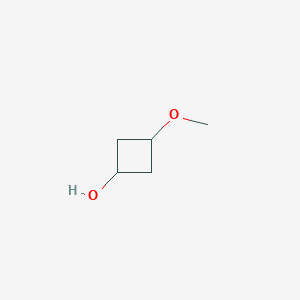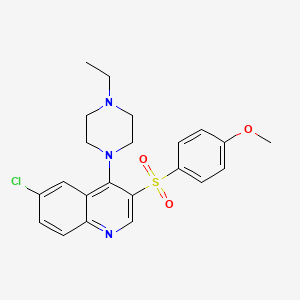
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone is a useful research compound. Its molecular formula is C19H18N8O and its molecular weight is 374.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Syntheses and Derivatives
Research has focused on synthesizing novel derivatives of pyridazinones and triazoles, which are core structures related to the compound of interest. These efforts aim at discovering compounds with potential applications in drug development and material science. For example, studies have reported the synthesis of novel pyridazinone and triazole derivatives with potential for various biological activities, including antimicrobial and anti-inflammatory properties (El-Gaby et al., 2003; Gökçe et al., 2005).
Pharmacological Applications
Compounds structurally related to the compound of interest have been explored for their pharmacological potentials. For instance, derivatives of pyridazinones have been evaluated as analgesic and anti-inflammatory agents, suggesting possible therapeutic applications of related compounds in managing pain and inflammation (Gökçe et al., 2005). Additionally, heterocyclic compounds incorporating pyridazinone and triazole units have been investigated for their affinity towards various receptors, indicating the potential for designing receptor-specific drugs (Swanson et al., 2009).
Antimicrobial and Insecticidal Activities
Research has also explored the antimicrobial and insecticidal activities of pyridazinone derivatives, highlighting their potential applications in developing new antimicrobial agents and pesticides. For example, some studies have synthesized new pyridine derivatives showing variable and modest activity against bacteria and fungi, pointing towards their use in combating microbial infections (Patel et al., 2011). Similarly, N-heterocycles derived from pyridazinone have demonstrated insecticidal activities against certain larvae, suggesting their application in pest control (Ramadan et al., 2022).
Molecular Interaction Studies
The antagonist activities of compounds with similar structures have been studied, providing insights into their molecular interactions with specific receptors. Such studies are crucial for drug development, as they help in understanding the compound's mechanism of action and potential therapeutic applications (Shim et al., 2002).
Mecanismo De Acción
Target of action
Compounds containing 1,2,4-triazole and indole moieties have been found to exhibit various biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities
Mode of action
Many compounds containing 1,2,4-triazole and indole moieties are known to interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical pathways
Without specific information on the targets of “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-indol-5-yl)methanone”, it’s difficult to say which biochemical pathways might be affected. Many compounds with similar structures have been found to affect a variety of pathways, including those involved in cell proliferation and apoptosis .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body, and are metabolized by various enzymes before being excreted .
Result of action
Without specific information on the targets and mode of action of “this compound”, it’s difficult to say what the molecular and cellular effects of its action might be. Many compounds with similar structures have been found to have cytotoxic effects, particularly against cancer cells .
Propiedades
IUPAC Name |
1H-indol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(15-1-2-16-14(11-15)5-6-21-16)26-9-7-25(8-10-26)17-3-4-18(24-23-17)27-13-20-12-22-27/h1-6,11-13,21H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIOKAAZIWTMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-[(4-Fluorophenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2545582.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2545583.png)


![2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide](/img/structure/B2545590.png)
amine](/img/structure/B2545591.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)


![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)
